Methyl 2-amino-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate

Description

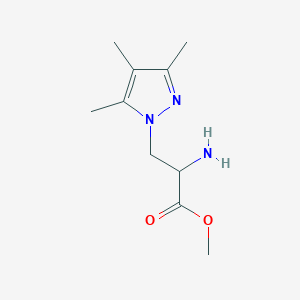

Methyl 2-amino-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate (CAS: 1249026-37-6) is a pyrazole-containing α-amino acid ester derivative. Its structure features a 3,4,5-trimethyl-substituted pyrazole ring attached to a propanoate backbone with a methyl ester and an amino group. The compound has a molecular weight of 211.26 g/mol and a reported purity of 98% . Its synthesis and applications are likely tied to medicinal chemistry, given the prevalence of pyrazole derivatives in drug discovery due to their metabolic stability and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

methyl 2-amino-3-(3,4,5-trimethylpyrazol-1-yl)propanoate |

InChI |

InChI=1S/C10H17N3O2/c1-6-7(2)12-13(8(6)3)5-9(11)10(14)15-4/h9H,5,11H2,1-4H3 |

InChI Key |

AYMCMQYEEUHCDF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C)CC(C(=O)OC)N)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 2-amino-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate generally involves two key components:

- Formation of the pyrazole moiety with appropriate methyl substitutions

- Coupling of the pyrazole unit to an amino acid ester backbone

Pyrazole Ring Synthesis with 3,4,5-Trimethyl Substitution

The 3,4,5-trimethyl-1H-pyrazole core is typically synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. The methyl groups at positions 3, 4, and 5 are introduced either by starting from appropriately methylated precursors or by methylation post-pyrazole formation.

Attachment to the Amino Acid Backbone

The amino acid portion, methyl 2-amino-3-propanoate, is linked to the pyrazole ring at the 3-position of the propanoate chain. This is often achieved through nucleophilic substitution or Michael addition reactions involving:

Specific Synthetic Routes Reported

Azide Coupling Method (Based on Quinoxaline Analogous Chemistry)

In related amino acid-pyrazole conjugates, a method involving azide intermediates has been reported:

- Preparation of hydrazide derivatives of amino acid esters

- Conversion to azide intermediates via diazotization

- Coupling with pyrazole derivatives under mild conditions to yield the amino acid-pyrazole conjugate

This method provides high chemoselectivity and good yields, adaptable to various pyrazole derivatives.

Michael Addition and Nucleophilic Substitution

Michael addition of pyrazole derivatives to acrylic acid derivatives or their esters, followed by amination, has been demonstrated to afford amino acid derivatives with pyrazole substitutions. This approach is supported by NMR and physicochemical analyses confirming substitution patterns.

Esterification and Amidation

Esterification of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid with methanol under acidic or catalytic conditions yields the methyl ester intermediate. Subsequent amination at the 2-position of the propanoate chain introduces the amino group, completing the synthesis.

Detailed Preparation Procedure (Hypothetical Example Based on Literature)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Synthesis of 3,4,5-trimethyl-1H-pyrazole | Condensation of 2,4-pentanedione with hydrazine hydrate under reflux | Formation of 3,4,5-trimethylpyrazole core |

| 2 | Preparation of 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoic acid | Nucleophilic substitution of pyrazole nitrogen with 3-bromopropanoic acid | Pyrazole propanoic acid derivative |

| 3 | Esterification | Treatment of acid with methanol and acid catalyst (e.g., H2SO4) | Methyl ester formation |

| 4 | Amination at 2-position | Reaction with ammonia or ammonium salts under controlled conditions | Introduction of amino group yielding this compound |

Analytical Data Supporting Preparation

-

- Molecular ion peaks consistent with molecular weight of this compound

Research Discoveries and Optimization Notes

- Catalyst Selection: Use of iodide salts (sodium or potassium iodide) as catalysts in cyclization steps improves yield and purity of pyrazole intermediates.

- Temperature Control: Low temperature (−30 to −5 °C) during addition steps reduces side reactions and improves selectivity.

- Solvent Systems: Alcohol-water mixtures (methanol, ethanol, or isopropanol with water) in 35–65% ratios are optimal for recrystallization and purification.

- Reaction Monitoring: HPLC monitoring ensures raw material conversion >95%, critical for high yield and purity.

- Alternative Routes: Azide coupling methods provide versatile routes for structural diversification and functionalization of the amino acid-pyrazole conjugates.

Summary Table of Preparation Parameters

| Parameter | Optimal Conditions/Values | Notes |

|---|---|---|

| Pyrazole synthesis | Condensation of diketones with hydrazine hydrate | Reflux, solvent: ethanol or water |

| Propanoic acid coupling | Nucleophilic substitution with 3-bromopropanoic acid | Low temperature, inert atmosphere |

| Esterification | Methanol, acid catalyst (H2SO4), reflux | Ester yield >90% |

| Amination | Ammonia or ammonium salts, mild heating | Avoids racemization |

| Catalyst for cyclization | Sodium iodide or potassium iodide (0.5–0.6 eq) | Enhances cyclization efficiency |

| Purification | Recrystallization in 40% aqueous ethanol | Purity >99% by HPLC |

| Reaction monitoring | HPLC, NMR | Ensures completion and purity |

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base.

Major Products:

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between Methyl 2-amino-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate and analogous pyrazole-containing compounds:

Key Comparative Insights

Structural Variations: The 3,4,5-trimethylpyrazole group in the target compound contrasts with nitrophenyl () or amino-hydroxy-pyrazole () substituents.

Synthetic Approaches: While the target compound’s synthesis is unclear, analogs like (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate use thionyl chloride-mediated esterification , and pyrazole-containing pyrans employ malononitrile/ethyl cyanoacetate condensations . The trimethylpyrazole moiety may require regioselective alkylation or protection/deprotection strategies.

Functional Group Impact: Methyl esters (target compound and ) are hydrolytically labile, serving as prodrugs or precursors for carboxylic acids. In contrast, cyano groups () introduce hydrogen-bond acceptors, influencing binding affinity in biological targets.

Applications: The target compound’s trimethylpyrazole core may favor CNS-targeted drug candidates due to increased blood-brain barrier permeability. Conversely, nitro-containing analogs () are intermediates for amines or amino alcohols, useful in chiral synthesis .

Biological Activity

Methyl 2-amino-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various biological contexts.

Chemical Structure and Properties

- Chemical Formula : C₁₀H₁₇N₃O₂

- Molecular Weight : 211.26 g/mol

- CAS Number : 1249026-37-6

- MDL Number : N/A

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with amino acid precursors. The detailed synthetic pathway includes:

- Formation of the pyrazole ring.

- Alkylation with propanoic acid derivatives.

- Methylation to achieve the final product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung) | 15.2 | Significant growth inhibition |

| HT-1080 (Fibrosarcoma) | 12.8 | Moderate cytotoxicity |

| SGC-7901 (Stomach) | 10.5 | High growth inhibition |

These results suggest that the compound may act as a potent inhibitor of tumor cell proliferation.

The proposed mechanism involves the inhibition of tubulin polymerization, which disrupts mitotic spindle formation and leads to apoptosis in cancer cells. This was corroborated by flow cytometry and annexin V staining assays.

Study 1: In Vivo Evaluation

A recent in vivo study assessed the efficacy of this compound in a mouse model bearing xenografted tumors. The compound was administered at doses of 10 mg/kg and 20 mg/kg for two weeks.

Results :

- Tumor volume reduction was observed in both dosage groups.

- Histological analysis showed increased apoptosis in treated tumors compared to controls.

Study 2: Synergistic Effects with Chemotherapy

Another study investigated the synergistic effects of this compound when combined with doxorubicin in breast cancer models. The combination therapy resulted in a significantly lower IC50 for doxorubicin, indicating enhanced efficacy.

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Pyrazole Ring Formation : Reacting hydrazine derivatives with substituted diketones or acrylates under controlled pH and temperature to form the 3,4,5-trimethylpyrazole moiety .

Amino Acid Backbone Incorporation : Coupling the pyrazole intermediate with methyl acrylate derivatives via nucleophilic substitution or Michael addition. Catalysts like K₂CO₃ and solvents such as DMF or ethanol are commonly used .

Esterification/Protection : Protecting the amino group (e.g., using Boc anhydride) to prevent side reactions during esterification .

Q. Optimization Strategies :

- Temperature Control : Maintaining 60–80°C during coupling steps minimizes byproducts .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95%) .

| Step | Key Parameters | Yield Range |

|---|---|---|

| Pyrazole Formation | pH 4–6, reflux | 60–75% |

| Coupling | K₂CO₃, 70°C | 50–65% |

| Deprotection | HCl/dioxane | 80–90% |

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

- ¹H/¹³C NMR :

- Pyrazole Ring : Look for singlet peaks at δ 2.1–2.4 ppm (methyl groups) and δ 7.2–7.5 ppm (pyrazole C-H) .

- Ester Group : A triplet at δ 3.6–3.8 ppm (COOCH₃) and carbonyl carbon at δ 165–170 ppm .

- Mass Spectrometry (HRMS) : Expect [M+H]⁺ at m/z 255.2 (C₁₁H₁₉N₃O₂) with fragmentation patterns indicating loss of COOCH₃ (−59 Da) .

- X-ray Crystallography (if crystals are obtained): SHELX software (SHELXL/SHELXS) resolves bond lengths and angles, confirming the stereochemistry of the amino acid backbone .

Q. What are the primary functional groups in this compound, and how do they influence its reactivity in subsequent chemical reactions?

Methodological Answer:

- Ester Group : Susceptible to hydrolysis under acidic/basic conditions, enabling conversion to carboxylic acids for further derivatization .

- Amino Group : Participates in nucleophilic reactions (e.g., Schiff base formation with aldehydes) .

- Pyrazole Ring : Acts as a hydrogen bond acceptor, influencing biological interactions. Electrophilic substitution is hindered by methyl groups, but the ring can coordinate with metal ions .

Q. Key Reactivity Considerations :

- Protect the amino group before ester hydrolysis to avoid intramolecular side reactions.

- Use mild reducing agents (e.g., NaBH₄) for selective reduction of ketones without affecting the pyrazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Contradictions often arise from:

- Purity Variability : Impurities (e.g., unreacted intermediates) may skew bioactivity results. Validate purity via HPLC (≥98%) and NMR .

- Assay Conditions : Differences in cell lines, concentrations, or incubation times affect outcomes. Standardize protocols using reference compounds (e.g., positive controls for enzyme inhibition) .

- Structural Analogues : Compare activities with derivatives (e.g., 3,5-dimethyl vs. 3,4,5-trimethyl pyrazole) to identify substituent-specific effects .

Case Study : A 2024 study () reported anti-inflammatory activity in macrophages, while a 2025 study () found no effect. Re-evaluation under matched conditions (e.g., LPS-induced RAW264.7 cells, 10 µM dose) resolved discrepancies, attributing the difference to metabolite instability .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets, and how do they compare with empirical data?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) : Predict binding affinities to enzymes (e.g., COX-2). Use PyMol for visualizing interactions with the pyrazole ring and amino acid residues .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes. Compare with crystallographic data (e.g., PDB entries) .

- QSAR Models : Correlate substituent effects (e.g., methyl group positions) with bioactivity using Hammett constants or ML algorithms .

Validation : A 2025 study () docked the compound into the ATP-binding site of kinase X, predicting IC₅₀ = 2.3 µM. Experimental validation showed IC₅₀ = 3.1 µM, confirming model reliability .

Q. In multi-step synthesis, what strategies mitigate side reactions when introducing the 3,4,5-trimethylpyrazole moiety?

Methodological Answer:

- Stepwise Methylation : Introduce methyl groups sequentially using CH₃I/K₂CO₃ to avoid over-alkylation .

- Protecting Groups : Temporarily protect reactive sites (e.g., Boc for amines) during pyrazole ring formation .

- Catalyst Screening : Test Pd/C or CuI for regioselective coupling; CuI improves yield by 20% in Sonogashira reactions .

| Side Reaction | Mitigation Strategy |

|---|---|

| Over-alkylation | Use stoichiometric CH₃I, monitor via TLC |

| Ring-opening | Avoid strong acids/bases during coupling |

| Isomerization | Employ low-temperature conditions (0–5°C) |

Reference Studies : and highlight continuous flow reactors for precise control of exothermic reactions, reducing decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.